molecular formula C17H18O B13989466 1-Phenyl-1-(2-phenylcyclopropyl)ethanol CAS No. 58692-65-2

1-Phenyl-1-(2-phenylcyclopropyl)ethanol

Cat. No.: B13989466
CAS No.: 58692-65-2
M. Wt: 238.32 g/mol
InChI Key: BYMMHGJGBPBPDA-UHFFFAOYSA-N
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Description

1-Phenyl-1-(2-phenylcyclopropyl)ethanol is an organic compound with the molecular formula C16H16O It is a secondary alcohol characterized by a phenyl group attached to a cyclopropyl ring, which is further connected to another phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1-(2-phenylcyclopropyl)ethanol can be synthesized through several methods. One common approach involves the reduction of corresponding ketones using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the Grignard reaction, where phenylmagnesium bromide reacts with 2-phenylcyclopropanone to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as enzymes, has also been explored to achieve stereoselective synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1-(2-phenylcyclopropyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products Formed:

    Oxidation: 1-Phenyl-1-(2-phenylcyclopropyl)ketone.

    Reduction: Corresponding hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-Phenyl-1-(2-phenylcyclopropyl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-1-(2-phenylcyclopropyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl groups may participate in π-π interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

    1-Phenylethanol: A simpler analog with a single phenyl group attached to the ethanol backbone.

    2-Phenylethanol: An isomer with the phenyl group attached to the second carbon of the ethanol chain.

    Cyclopropylmethanol: A compound with a cyclopropyl group attached to the methanol backbone.

Uniqueness: 1-Phenyl-1-(2-phenylcyclopropyl)ethanol stands out due to its unique combination of a cyclopropyl ring and two phenyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

58692-65-2

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-phenyl-1-(2-phenylcyclopropyl)ethanol

InChI

InChI=1S/C17H18O/c1-17(18,14-10-6-3-7-11-14)16-12-15(16)13-8-4-2-5-9-13/h2-11,15-16,18H,12H2,1H3

InChI Key

BYMMHGJGBPBPDA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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